molecular formula C24H22ClN3O2S B7730638 (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide

(2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B7730638
M. Wt: 452.0 g/mol
InChI Key: WXKQWSGGOGFXBR-XDHOZWIPSA-N
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Description

(2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is a complex organic compound that features a combination of aromatic, thiazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with 3-chlorobenzyl chloride under basic conditions.

    Coupling with the butoxyphenyl group: The intermediate product is then coupled with 4-butoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.

    Addition of the nitrile group: The final step involves the addition of a nitrile group to the Schiff base, typically using a cyanation reagent such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced thiazole derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide: shares similarities with other thiazole-based compounds and nitrile-containing compounds.

    Thiazole derivatives: Compounds such as 2-aminothiazole and benzothiazole exhibit similar structural features and biological activities.

    Nitrile-containing compounds: Compounds like benzonitrile and acetonitrile share the nitrile functional group and may undergo similar chemical reactions.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. The presence of both thiazole and nitrile groups provides a versatile platform for chemical modifications and the development of new compounds with tailored properties.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-2-3-11-30-21-9-7-17(8-10-21)12-19(15-26)23(29)28-24-27-16-22(31-24)14-18-5-4-6-20(25)13-18/h4-10,12-13,16H,2-3,11,14H2,1H3,(H,27,28,29)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKQWSGGOGFXBR-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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